Methyl 2-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
METHYL 2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, oxidizing agents, and transition metal catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The bromo and chloro substituents can be replaced with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve the use of solvents such as dichloromethane or dimethyl sulfoxide, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide variety of functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of METHYL 2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]FURAN-2-CARBOXYLIC ACID: This compound shares a similar core structure but lacks the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety
5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]FURAN-2-CARBALDEHYDE: This compound also shares a similar core structure but has an aldehyde group instead of the carboxylate group
Uniqueness
The uniqueness of METHYL 2-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE lies in its combination of multiple functional groups and its complex structure.
Properties
Molecular Formula |
C21H14BrClN4O4S |
---|---|
Molecular Weight |
533.8 g/mol |
IUPAC Name |
methyl 4-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C21H14BrClN4O4S/c1-10-16-19-25-18(26-27(19)9-24-20(16)32-17(10)21(28)29-2)15-6-4-12(31-15)8-30-14-5-3-11(22)7-13(14)23/h3-7,9H,8H2,1-2H3 |
InChI Key |
LWRKDPCBTLSYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)Br)Cl)C(=O)OC |
Origin of Product |
United States |
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